2-fluoro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-FLUORO-6-({[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL is an organic compound belonging to the class of 2-halobenzoic acids and derivatives . This compound is characterized by the presence of a fluorine atom at the 2-position of the benzene ring, along with a complex structure involving a benzoxazole moiety and a methylphenyl group.
Preparation Methods
The synthesis of 2-FLUORO-6-({[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a halogenated benzene derivative with a boronic acid or ester.
Chemical Reactions Analysis
2-FLUORO-6-({[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the fluorine atom, which can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-FLUORO-6-({[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-FLUORO-6-({[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-FLUORO-6-({[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL can be compared with other similar compounds, such as:
2-fluoro-4-methylphenol: A simpler compound with a similar fluorinated benzene ring.
2-fluoro-6-{[2-(2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide: A more complex molecule with additional functional groups and a different core structure.
The uniqueness of 2-FLUORO-6-({[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENOL lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15FN2O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-fluoro-6-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H15FN2O2/c1-13-5-7-14(8-6-13)21-24-18-11-16(9-10-19(18)26-21)23-12-15-3-2-4-17(22)20(15)25/h2-12,25H,1H3 |
InChI Key |
HKZMGKUBKBSEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)F)O |
Origin of Product |
United States |
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